molecular formula C20H21NO B565366 3-Hydroxy Cyclobenzaprine-d6 CAS No. 1217246-95-1

3-Hydroxy Cyclobenzaprine-d6

Cat. No.: B565366
CAS No.: 1217246-95-1
M. Wt: 297.431
InChI Key: UHLPYBQGKLHIFK-QDWJGXLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Cyclobenzaprine-d6 involves the deuteration of 3-Hydroxy CyclobenzaprineThe exact synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Cyclobenzaprine-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Hydroxy Cyclobenzaprine-d6 is widely used in scientific research due to its stable isotopic labeling, which makes it valuable for various applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy Cyclobenzaprine-d6 is similar to that of Cyclobenzaprine. Cyclobenzaprine acts on the central nervous system, particularly the brainstem, to reduce tonic somatic motor activity. It is a 5-HT2 receptor antagonist, which means it blocks the action of serotonin at this receptor site . This action helps in relieving muscle spasms and reducing muscle tension .

Properties

IUPAC Name

2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLPYBQGKLHIFK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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